molecular formula C4H9N5 B2565647 (2S)-1-(2H-Tetrazol-5-yl)propan-2-amine CAS No. 1020746-19-3

(2S)-1-(2H-Tetrazol-5-yl)propan-2-amine

Cat. No.: B2565647
CAS No.: 1020746-19-3
M. Wt: 127.151
InChI Key: AQORIANGFJTCON-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(2H-Tetrazol-5-yl)propan-2-amine is a chiral amine derivative of the 2H-tetrazole heterocycle, offered for research and development purposes. Tetrazole-containing compounds are a significant focus in medicinal chemistry, particularly in the search for novel enzyme inhibitors. Recent studies highlight that hybrid molecules incorporating tetrazole subunits demonstrate potent inhibition of alpha-amylase , a key enzyme in carbohydrate metabolism. Inhibiting this enzyme is a established therapeutic strategy for managing type 2 diabetes, making such compounds valuable for investigating new antidiabetic treatments . The tetrazole ring itself is a versatile pharmacophore and is known to participate in various decomposition pathways, such as thermolysis and photolysis, which can be harnessed to generate reactive intermediates for further chemical synthesis . The specific stereochemistry of the (2S)-configured chiral center in this compound may be critical for its binding affinity and selectivity towards biological targets, providing researchers with a defined scaffold for structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult all relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(2H-tetrazol-5-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-3(5)2-4-6-8-9-7-4/h3H,2,5H2,1H3,(H,6,7,8,9)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQORIANGFJTCON-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NNN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=NNN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2s 1 2h Tetrazol 5 Yl Propan 2 Amine and Analogous Chiral Tetrazolyl Amines

Strategies for Tetrazole Ring Formation

The construction of the tetrazole ring is a cornerstone of synthesizing tetrazolyl amines. The most fundamental and widely employed strategy involves the cycloaddition of an azide (B81097) source with a cyano group.

Cycloaddition Reactions of Azides with Nitriles and Isocyanides

The formal [2+3] cycloaddition between an azide and a nitrile is the most direct pathway to the tetrazole heterocycle. acs.org This reaction class has evolved from thermally driven processes to highly efficient catalyzed and multicomponent reactions, offering broad applicability and control.

The Huisgen 1,3-dipolar cycloaddition is the classic method for synthesizing 5-membered heterocycles from a 1,3-dipolar compound and a dipolarophile. organic-chemistry.org In the context of tetrazole synthesis, this involves the reaction of an azide (the 1,3-dipole) with a nitrile (the dipolarophile). nih.gov The traditional approach often requires high temperatures and can result in a mixture of regioisomers, which has prompted the development of modified and catalyzed versions to improve efficiency and selectivity. nih.gov

This cycloaddition is a concerted, pericyclic reaction involving the 4 π-electrons of the dipole and 2 π-electrons of the dipolarophile. organic-chemistry.org While organic azides can be used, the reaction is more synthetically useful with azide salts like sodium azide (NaN₃), which broadens the scope of compatible nitriles. acs.org The reaction of nitriles with sodium azide in the presence of amine salts, for example, can proceed smoothly to afford 5-substituted 1H-tetrazoles in good to excellent yields under milder conditions than the uncatalyzed thermal process. tandfonline.com

For the synthesis of a chiral amine like (2S)-1-(2H-Tetrazol-5-yl)propan-2-amine, a potential strategy would involve the cycloaddition of an azide with a chiral nitrile precursor, such as (S)-3-aminobutanenitrile.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, represent a highly efficient strategy for generating molecular diversity and complexity. acs.orgnih.gov MCRs are distinguished by their atom economy, convergence, and operational simplicity, making them ideal for constructing libraries of complex molecules like chiral tetrazolyl amines. benthamdirect.com

The Ugi-azide four-component reaction (UA-4CR) is a powerful MCR for the synthesis of 1,5-disubstituted tetrazoles. nih.govmdpi.com This reaction involves an aldehyde or ketone, an amine, an isocyanide, and an azide source, typically hydrazoic acid (HN₃) or azidotrimethylsilane (TMSN₃). acs.orgnih.gov The classical Ugi tetrazole synthesis offers a broad scope with respect to the starting materials, allowing for extensive variation. nih.gov

The key advantage of the UA-4CR for the synthesis of chiral tetrazolyl amines is the ability to introduce chirality through the amine component. By utilizing a chiral amine, such as (S)-alaninamide or a derivative, the reaction can produce chiral α-aminomethyl tetrazoles, which are considered important isosteres of α-amino acids. acs.orgnih.gov The integration of the Ugi-azide reaction with subsequent cyclization reactions, such as the Heck reaction, has been used to create complex heterocyclic systems containing both tetrazole and tetrahydroisoquinoline scaffolds in a one-pot process. nih.govresearchgate.net

Amine ComponentOxo ComponentIsocyanideAzide SourceProduct TypeYield (%)Reference
Allylamine hydrochloride2-Bromobenzaldehydetert-Butyl isocyanideTMSN₃Tetrazole intermediate for Heck cyclizationN/A nih.gov
Benzylamine5-Phenyl-2H-1,2,3-triazole-4-carbaldehydetert-Butyl isocyanideTMSN₃Bis-heterocycle (Tetrazole-Triazole)85% mdpi.com
Various aminesVarious oxo componentsVarious isocyanidesHN₃α-Aminomethyl tetrazolesBroad range nih.gov

The Passerini reaction is another foundational MCR that can be adapted for tetrazole synthesis. The Passerini-type three-component reaction (PT-3CR) typically involves an aldehyde or ketone, an isocyanide, and an azide source (in place of the usual carboxylic acid). nih.govresearchgate.net This reaction provides direct access to diverse 1,5-disubstituted tetrazoles, specifically α-hydroxyalkyl tetrazoles. nih.gov

The use of TMSN₃ as a safer substitute for the highly toxic and explosive hydrazoic acid has made this reaction more practical. nih.gov Furthermore, catalyst-free versions accelerated by sonication have been developed, which proceed in good to excellent yields with a broad scope of aldehydes and isocyanides. nih.govrsc.org This methodology allows for the construction of tetrazole building blocks that can be further utilized in drug discovery programs. beilstein-archives.org

Aldehyde/KetoneIsocyanideAzide SourceConditionsProduct TypeYield (%)Reference
Various aliphatic aldehydesBenzyl isocyanideTMSN₃Sonication, MeOH:H₂O5-(1-hydroxyalkyl)tetrazole85-98% nih.gov
Various aromatic aldehydesBenzyl isocyanideTMSN₃Sonication, MeOH:H₂O5-(1-hydroxyarylmethyl)tetrazole72-92% nih.gov
Various aldehydes/ketonesVarious isocyanidesHN₃ / Al(N₃)₃N/Aα-Hydroxyalkyl tetrazolesN/A nih.gov

To overcome the often harsh conditions required for uncatalyzed [3+2] cycloadditions of nitriles and azides, various catalytic systems have been developed. These catalysts function by activating the nitrile substrate, thereby lowering the activation barrier and allowing the reaction to proceed under milder conditions. organic-chemistry.org

A wide range of catalysts have been proven effective, including both Lewis acids and transition metal complexes.

Lewis Acid Catalysis : Zinc salts (e.g., ZnBr₂, ZnCl₂) are widely used and effective catalysts for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide. organic-chemistry.orgnih.gov The reaction often proceeds readily in water or other polar solvents. Other Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) have also been employed. nih.gov Heterogeneous acid catalysts like silica sulfuric acid have also been shown to efficiently promote the reaction. nih.gov

Transition Metal Catalysis : A variety of transition metals, including copper, palladium, and iron, have been utilized to catalyze tetrazole formation. nih.gov Recently, cobalt(II) complexes have been reported as highly efficient homogeneous catalysts for the [3+2] cycloaddition of sodium azide to organonitriles, representing a novel application for cobalt in this context. acs.orgnih.gov Mechanistic studies suggest that these reactions may proceed through the coordination of the azide or nitrile to the metal center, facilitating the cycloaddition. acs.orgnih.gov

CatalystNitrile SubstrateAzide SourceSolventConditionsYield (%)Reference
Cobalt(II) complexVarious aryl nitrilesNaN₃MethanolReflux85-98% acs.org
Silica Sulfuric AcidVarious nitrilesNaN₃DMFReflux72-95% nih.gov
Zinc Bromide (ZnBr₂)(R,Sa)-11-amino-12,13-dihydro-dibenzo[c,g]azecine-12-carbonitrileNaN₃H₂O/IsopropanolN/A42% nih.gov
Amine Salts (e.g., Pyridine hydrochloride)Various organic nitrilesNaN₃DMF110 °CGood to excellent tandfonline.com
Multicomponent Reactions (MCRs) for Tetrazole Construction

Transformations of Other Heterocycles to Tetrazoles

A review of direct synthetic routes to 2H-tetrazoles highlights several ring transformation pathways. clockss.org These methods often involve the reaction of a different azole or an azine with an azide source, leading to ring expansion or rearrangement to form the more thermodynamically stable tetrazole ring. The specific starting heterocycle and reaction conditions dictate the feasibility and outcome of the transformation. While detailed examples are diverse, the underlying principle involves the introduction of additional nitrogen atoms into a nitrogen-containing ring, followed by a rearrangement to the tetrazole core. clockss.org Photochemical transformations of certain tetrazole derivatives can also be utilized as synthetic routes to other compounds, indicating the reversible nature of some of these ring systems under specific conditions. nih.gov

Specific Approaches for 2H-Tetrazole Regioselectivity in Synthesis

A primary challenge in the synthesis of N-substituted tetrazoles is controlling the regioselectivity, as alkylation or arylation of a 5-substituted tetrazole typically yields a mixture of N-1 and N-2 isomers. clockss.orgacs.org The 2H-tetrazole isomer, as present in the target compound, is often the thermodynamically more stable product in the gas phase, while the 1H tautomer may predominate in solution. nih.gov Consequently, numerous methods have been developed to selectively synthesize the 2H-regioisomer.

Catalytic and Metal-Free N-2 Arylation:

Copper-Catalyzed Arylation: A mild and highly regioselective N-2 arylation of 5-substituted tetrazoles has been achieved using various arylboronic acids in the presence of a copper catalyst like [Cu(OH)(TMEDA)]₂Cl₂. organic-chemistry.org This method provides a direct route to 2,5-disubstituted tetrazoles.

Metal-Free Arylation: The use of diaryliodonium salts enables a simple, metal-free, and regioselective N-2 arylation of 5-substituted-1H-tetrazoles. organic-chemistry.org

Palladium-Catalyzed Amination: The enantioselective formation of a tetrazole-bearing quaternary stereocenter has been developed via a palladium-catalyzed allylic amination reaction, which proceeds with high regioselectivity for the N-2 position. rsc.org

Cycloaddition Reactions: A regioselective [3+2] cycloaddition reaction between arenediazonium salts and trimethylsilyldiazomethane, catalyzed by a silver salt, has been reported for the synthesis of 2-aryltetrazoles. nih.gov This method offers good to moderate yields and wide functional group compatibility. nih.gov

Other Regioselective Alkylations: Alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines has been shown to preferentially form 2,5-disubstituted tetrazoles. organic-chemistry.org Furthermore, mechanochemical conditions have been explored for the N-2 regioselective alkylation of tetrazoles with phenacyl halides, where the choice of grinding auxiliary was found to influence the regioisomeric ratio. acs.org

MethodReagentsCatalyst/ConditionsProductKey Feature
Copper-Catalyzed N-Arylation5-Substituted tetrazole, Arylboronic acid[Cu(OH)(TMEDA)]₂Cl₂2-Aryl-5-substituted-2H-tetrazoleHigh N-2 regioselectivity
Metal-Free N-Arylation5-Substituted-1H-tetrazole, Diaryliodonium saltMetal-free2-Aryl-5-substituted-2H-tetrazoleAvoids transition metal catalysts
[3+2] CycloadditionArenediazonium salt, TrimethylsilyldiazomethaneSilver trifluoroacetate2-Aryl-2H-tetrazoleRegioselective ring formation
Alkylation via DiazotizationMonosubstituted tetrazole, Aliphatic amineDiazotization2-Alkyl-5-substituted-2H-tetrazolePreferential N-2 alkylation
Mechanochemical AlkylationTetrazole, Phenacyl halideBall milling, Grinding auxiliaryN-2-phenacyl tetrazoleSolvent-free, improved regioselectivity

Enantioselective Synthesis of the Chiral Propan-2-amine Moiety

The creation of the stereogenic center in the (2S)-propan-2-amine fragment is a critical aspect of the total synthesis. Chiral amines are ubiquitous in pharmaceuticals, making their enantioselective synthesis a major focus of modern organic chemistry. nih.govsigmaaldrich.com Numerous strategies have been developed to achieve high enantiopurity. yale.edu

Asymmetric Construction of Chiral Amine Centers

The direct construction of a chiral amine center can be accomplished through various catalytic and stoichiometric asymmetric methods, starting from prochiral precursors like ketones or imines. nih.gov

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org The asymmetric variant of this reaction allows for the direct formation of chiral amines with high enantioselectivity. researchgate.net This can be achieved through several catalytic approaches:

Transition-Metal Catalysis: Chiral transition-metal complexes, particularly those based on iridium, rhodium, and ruthenium, are highly effective for the asymmetric reductive amination of ketones. researchgate.netacs.org These reactions often use hydrogen gas as the reductant and have demonstrated broad substrate scope. researchgate.net

Organocatalysis: Chiral phosphoric acids are prominent organocatalysts for reductive amination, typically using Hantzsch esters or silanes as the reducing agent. researchgate.net

Biocatalysis: Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) offer a green and highly selective method for asymmetric reductive amination. researchgate.netnih.gov These biocatalytic methods have been scaled for industrial production of chiral amines, demonstrating their practicality and efficiency. nih.gov Engineered amine dehydrogenases have also been developed for the synthesis of chiral amines and vicinal amino alcohols from ketones. researchgate.net

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This is a robust and reliable strategy for asymmetric synthesis.

tert-Butanesulfinamide: This versatile chiral auxiliary, developed by the Ellman lab, is widely used for the synthesis of a vast array of chiral amines. yale.edu Addition of organometallic reagents (e.g., Grignard reagents) to chiral tert-butanesulfinyl imines proceeds with high diastereoselectivity, which, after removal of the sulfinyl group, affords the enantiopure amine. wikipedia.org

Oxazolidinones: Popularized by David A. Evans, oxazolidinone auxiliaries are attached to a carboxylic acid to form a chiral N-acyl derivative, which can then undergo diastereoselective reactions like alkylation. wikipedia.orgresearchgate.net

Pseudoephedrine and Pseudoephenamine: These compounds serve as practical chiral auxiliaries, particularly for the diastereoselective alkylation of amides to produce enantiomerically enriched carboxylic acids, which can be further converted to amines. nih.gov

Organocatalysis: Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. umb.edu Chiral primary amines, derived from natural amino acids or Cinchona alkaloids, have emerged as powerful catalysts for a wide range of reactions. bohrium.comrsc.org They can activate substrates through the formation of chiral enamines or iminium ions. bohrium.com Organocatalytic approaches have been successfully applied to the allylation of imines and the functionalization of glycine esters to produce noncanonical amino acids. beilstein-journals.orgrsc.org

Diastereoselective alkylation is a key method for constructing stereocenters, often relying on the use of chiral auxiliaries. The chiral auxiliary pre-installed on the molecule directs the approach of an incoming electrophile (alkylating agent) to one face of a prochiral enolate, resulting in a diastereomerically enriched product. researchgate.net

For example, amides derived from pseudoephenamine can be deprotonated to form a chiral enolate, which then reacts with an alkyl halide. nih.gov This alkylation step exhibits remarkable stereocontrol, even for the formation of challenging quaternary carbon centers. nih.gov Similarly, chiral N-acyl-1,3-oxazolidines undergo highly diastereoselective alkylation upon treatment with a strong base and an alkylating agent. researchgate.net After the alkylation, the chiral auxiliary can be cleaved to reveal the chiral product, such as a carboxylic acid, alcohol, or amine, with high enantiomeric excess. researchgate.net Nickel-catalyzed hydroalkylation of enamides with alkyl halides has also been developed as a method to assemble a wide range of chiral alkyl amines with high regio- and enantioselectivity. chemrxiv.org

StrategyKey FeatureExample Catalyst/AuxiliaryPrecursorProduct Moiety
Asymmetric Reductive AminationDirect conversion of C=O to C-N*Chiral Iridium-diphosphine complexes; Imine Reductases (IREDs)Ketone/Aldehyde + AmineChiral Amine
Chiral AuxiliaryTemporary incorporation of a chiral directing grouptert-Butanesulfinamide; Evans OxazolidinonesImine; Carboxylic AcidChiral Amine; Chiral Carboxylic Acid
OrganocatalysisCatalysis by small chiral organic moleculesChiral Primary Amines; Chiral Phosphoric AcidsKetone/Aldehyde; ImineChiral Amine
Diastereoselective AlkylationSubstrate-controlled stereoselective C-C bond formationPseudoephedrine; CamphorsultamChiral Amide/Imideα- or β-Substituted Chiral Carbonyl

Chiral Resolution Techniques for Tetrazole-Containing Amines

Chiral resolution is a key process in stereochemistry for separating a racemic mixture into its individual enantiomers. wikipedia.org This is a widely used method for producing optically active compounds, which is particularly important in the pharmaceutical industry. wikipedia.org The most prevalent method for chiral resolution involves the conversion of the racemic amine into a pair of diastereomeric salts by reacting it with a chiral resolving agent. wikipedia.org These diastereomeric derivatives can then be separated through conventional techniques like crystallization, owing to their different physical properties, such as solubility. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomer.

Common chiral resolving agents for amines are chiral carboxylic acids, such as tartaric acid and mandelic acid. wikipedia.org The selection of the appropriate resolving agent and crystallization conditions is often empirical and may require screening of several candidates to achieve efficient separation.

Another powerful technique for chiral resolution is enzymatic resolution. Lipases are a class of enzymes that can selectively catalyze the acylation of one enantiomer of a racemic amine, leaving the other enantiomer unreacted. google.com This process allows for the separation of the acylated and unacylated enantiomers. The efficiency and enantioselectivity of enzymatic resolutions are highly dependent on the choice of enzyme, the acyl donor, and the reaction conditions.

Resolution TechniqueDescriptionKey Considerations
Diastereomeric Salt Crystallization A racemic amine is reacted with a chiral acid to form diastereomeric salts, which are then separated by fractional crystallization. wikipedia.orgChoice of resolving agent and solvent system is critical for differential solubility.
Enzymatic Resolution An enzyme, typically a lipase, selectively acylates one enantiomer of the amine, allowing for separation of the acylated and unreacted enantiomers. google.comEnzyme selection, acyl donor, and reaction conditions influence enantioselectivity.

Convergent and Divergent Synthetic Pathways to Enantiopure Tetrazolyl Amines

In contrast, a divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to produce a variety of structurally related compounds. nih.gov This strategy is particularly useful for creating libraries of analogues for structure-activity relationship (SAR) studies. For example, a chiral tetrazolyl intermediate could be divergently functionalized to produce a range of different amine analogues. Enzymatic cascades have been employed in divergent routes to convert chiral diols into different enantiomerically pure amino alcohols. nih.govresearchgate.net

Synthetic StrategyDescriptionAdvantages
Convergent Synthesis Key fragments of the target molecule are synthesized separately and then joined together. nih.govHigher overall yields, allows for parallel synthesis, easier purification of intermediates. nih.gov
Divergent Synthesis A common intermediate is transformed into a variety of different products through different reaction pathways. nih.govEfficient for generating libraries of analogues, allows for exploration of SAR. nih.gov

Preservation and Control of Stereochemical Integrity During Complex Synthesis

Maintaining the stereochemical integrity of chiral centers throughout a multi-step synthesis is of paramount importance. Racemization or epimerization at a chiral center can lead to a loss of enantiopurity and compromise the biological activity of the final compound.

Several strategies can be employed to preserve stereochemical integrity. One approach is to introduce the chiral center late in the synthesis to minimize the number of steps where it could be compromised. Another is to use protecting groups to shield the chiral center from reaction conditions that could lead to racemization.

The choice of reagents and reaction conditions is also critical. For instance, in the synthesis of some amino acid tetrazoles, the use of certain reagents like PCl5 can lead to racemization. rug.nl However, alternative methods that avoid harsh basic or acidic conditions can proceed with full stereoretention. rug.nl A three-component reaction for tetrazole synthesis has been reported to proceed with full stereoretention, likely by avoiding the use of a base. rug.nl

Furthermore, the stereochemical outcome of a reaction can be controlled through the use of chiral auxiliaries or catalysts. Chiral auxiliaries are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. The stereoselective synthesis of a novel α-tetrazole-substituted 1,1′-binaphthylazepine chiral catalyst has been described, highlighting the use of chiral moieties to control stereochemistry. mdpi.com

FactorMethod for Control and Preservation
Reaction Conditions Avoid harsh acidic or basic conditions that can cause racemization. rug.nl
Reagent Selection Choose reagents that are known to not cause epimerization at the chiral center. rug.nl
Synthetic Strategy Introduce the chiral center late in the synthesis or use appropriate protecting groups.
Chiral Induction Employ chiral auxiliaries or catalysts to direct the stereochemistry of a reaction. mdpi.com

Advanced Spectroscopic Characterization for Structural Elucidation and Stereochemical Assignment

Vibrational Spectroscopy (FT-IR, Raman) for Ring and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the structural backbone of a molecule. researchgate.netresearchgate.net For (2S)-1-(2H-Tetrazol-5-yl)propan-2-amine, these methods are instrumental in confirming the presence of the key tetrazole ring and the primary amine group. researchgate.net

The tetrazole ring exhibits a series of characteristic vibrations. researchgate.net Infrared spectra typically show characteristic vibration peaks for free tetrazole groups at 1639.9–1340 cm⁻¹ and 1200–900 cm⁻¹. pnrjournal.com Bands in the region of 1100-900 cm⁻¹, along with a sharp band near 1527 cm⁻¹, can be attributed to the tetrazole ring vibrations. researchgate.net For instance, in 5-phenyltetrazole derivatives, absorption bands assigned to the vibrations of the tetrazole ring have been observed at approximately 1467, 1269, 1048, 1018, 1005, and 767 cm⁻¹. mdpi.com The stretching vibrations of the N=N and C=N bonds within the ring are particularly informative. rsc.org

The primary amine (-NH₂) group of the propan-2-amine moiety gives rise to characteristic N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region of the FT-IR spectrum as two distinct bands for the symmetric and asymmetric stretches. N-H bending (scissoring) vibrations are expected around 1600 cm⁻¹. The aliphatic C-H stretching vibrations from the propyl chain would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. nih.gov

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the symmetric vibrations of the tetrazole ring, which may be weak in the IR spectrum. researchgate.net The combination of FT-IR and Raman data allows for a comprehensive analysis of the molecule's vibrational modes. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

Functional Group/MoietyVibrational ModeExpected Frequency Range (cm⁻¹)Technique
Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3300 - 3500FT-IR
Amine (-NH₂)N-H Bend (Scissoring)1590 - 1650FT-IR
Alkyl (CH, CH₂, CH₃)C-H Stretch2850 - 2960FT-IR, Raman
Alkyl (CH₂)CH₂ Bend (Scissoring)~1465FT-IR
Tetrazole RingRing Stretching (C=N, N=N)1400 - 1600FT-IR, Raman
Tetrazole RingRing Breathing/Deformation900 - 1200FT-IR, Raman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and dynamics of a molecule in solution. pressbooks.pub Through various 1D and 2D NMR experiments, a complete picture of the proton and carbon framework of this compound can be assembled.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the propyl chain and the amine group. docbrown.info The CH proton at the chiral center (C2) would likely appear as a multiplet due to coupling with the adjacent CH₂ and CH₃ protons. docbrown.info The CH₃ protons would present as a doublet, coupling to the single CH proton. docbrown.info The chemical shift of the tetrazole ring proton (if present, depending on the tautomeric form) typically appears in the downfield region. rsc.org The amine protons (-NH₂) may appear as a broad singlet. docbrown.info

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbon of the tetrazole ring (C5) is expected to resonate at a characteristic downfield position, typically in the range of 155-157 ppm. researchgate.netrsc.org The three carbons of the propyl chain would appear in the aliphatic region of the spectrum.

To resolve spectral overlap and unambiguously assign all proton and carbon signals, 2D NMR techniques are essential. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C. pressbooks.pub This allows for the definitive assignment of which protons are attached to which carbons in the this compound structure. Each CH, CH₂, and CH₃ group will produce a cross-peak in the 2D spectrum, linking its ¹H and ¹³C chemical shifts. wikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. pressbooks.pub This is crucial for confirming the stereochemistry and determining the preferred conformation of the molecule in solution. utoronto.ca For instance, NOESY can reveal spatial proximities between protons on the propyl chain and the tetrazole ring, helping to define the molecule's three-dimensional structure. numberanalytics.com The combination of HSQC and NOESY (HSQC-NOESY) can provide even more detailed information about spatial relationships. northwestern.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key 2D Correlations
C5 (Tetrazole)-~155-160HMBC to CH₂ (C1)
C1 (CH₂)~3.0 - 3.5 (m)~45 - 55HSQC with attached protons; COSY with CH (C2); NOESY with CH (C2) and Tetrazole ring
C2 (CH)~3.5 - 4.0 (m)~48 - 58HSQC with attached proton; COSY with CH₂ (C1) and CH₃ (C3)
C3 (CH₃)~1.2 - 1.5 (d)~18 - 25HSQC with attached protons; COSY with CH (C2)
N-H (NH₂)~1.5 - 3.0 (br s)--

Note: Predicted values are based on typical shifts for similar structural motifs. Actual values may vary depending on solvent and other experimental conditions.

While standard NMR can establish connectivity, determining the absolute configuration at the chiral center (C2) requires specialized methods. One such method involves derivatizing the primary amine with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or α-fluorinated phenylacetic acid (FPA). frontiersin.orgnih.gov

This reaction creates a pair of diastereomers. Due to the different spatial arrangements in the diastereomers, the protons near the newly formed amide bond experience slightly different magnetic environments. nih.gov This results in measurable differences in their chemical shifts (Δδ) in the ¹H or ¹⁹F NMR spectra. frontiersin.orgnih.gov By systematically comparing these chemical shift differences to established models (like Mosher's model), the absolute (S) or (R) configuration of the original amine can be unambiguously assigned. frontiersin.orgnih.gov

Chiro-Optical Methods for Absolute Configuration

Chiro-optical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are exceptionally sensitive to the three-dimensional structure and are primary methods for determining the absolute configuration of enantiomers. researchgate.net

Vibrational Circular Dichroism (VCD) measures the difference in absorbance of left and right circularly polarized infrared light during a vibrational transition. nih.gov The resulting VCD spectrum shows both positive and negative bands, creating a unique fingerprint of a molecule's absolute configuration in solution. rsc.org

The practical application of VCD involves measuring the experimental spectrum of this compound and comparing it to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT). researchgate.netnih.gov By comparing the experimental spectrum to the calculated spectra for both the (S) and (R) enantiomers, a definitive assignment of the absolute configuration can be made based on which calculated spectrum matches the experimental one. researchgate.netnih.gov VCD has become a reliable and versatile method for this purpose, as it does not require crystallization of the sample. rsc.orgnih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. purechemistry.org A chiral molecule will rotate the plane of polarized light, and the magnitude and sign of this rotation change with wavelength, producing a characteristic ORD curve. purechemistry.org

Similar to VCD, the determination of absolute configuration using ORD relies on comparing the experimentally measured ORD curve with theoretical predictions from ab initio or DFT calculations. nih.govnih.gov The calculation of the full ORD curve provides a more reliable assignment than a single-wavelength optical rotation measurement (e.g., at the sodium D-line, 589 nm). nih.gov The combined use of ORD and Electronic Circular Dichroism (ECD) can lead to even more reliable assignments of absolute configurations. nih.gov

Table 3: Summary of Spectroscopic Methods and Their Applications

TechniqueAbbreviationPrimary Information ObtainedApplication for this compound
Fourier-Transform Infrared SpectroscopyFT-IRFunctional group identificationConfirms presence of NH₂, CHₓ, and tetrazole groups
Raman Spectroscopy-Molecular vibrations, especially for non-polar bondsComplements FT-IR data, analysis of tetrazole ring
Nuclear Magnetic ResonanceNMRAtomic connectivity, molecular structureMaps the C-H framework, confirms propyl-tetrazole linkage
Heteronuclear Single Quantum CoherenceHSQC¹H-¹³C one-bond correlationsAssigns protons to their directly attached carbons
Nuclear Overhauser Effect SpectroscopyNOESYThrough-space proton proximitiesDetermines 3D conformation in solution
Vibrational Circular DichroismVCDAbsolute configuration, solution-state conformationUnambiguously determines the (S) configuration
Optical Rotatory DispersionORDAbsolute configurationConfirms the (S) configuration by comparing experimental and calculated spectra

Theoretical and Computational Investigations of 2s 1 2h Tetrazol 5 Yl Propan 2 Amine and Its Analogs

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For tetrazole derivatives, these theoretical approaches offer insights into bond lengths, bond angles, and electronic properties that govern their reactivity and stability.

Density Functional Theory (DFT) has become a principal tool for investigating the properties of tetrazole compounds due to its favorable balance of computational cost and accuracy. acs.orgmdpi.com DFT calculations are widely used to optimize molecular geometries, predict vibrational frequencies, and determine electronic characteristics. nih.gov For instance, the B3LYP functional combined with various basis sets, such as 6-311++G(d,p), is commonly employed to study substituted tetrazoles. nih.gov

These studies often involve calculating key electronic parameters. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular interest. The HOMO-LUMO energy gap (Egap) is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For example, in studies of tetrazole derivatives as corrosion inhibitors, DFT calculations have shown how different substituents (both electron-donating and electron-withdrawing) modify these frontier orbitals and, consequently, the molecule's interaction with metal surfaces. acs.orgnih.gov In one study, it was predicted that an electron-donating group like -OH in the 2H-tetrazole form could better control corrosion compared to an electron-withdrawing -CN group, based on the calculated energy gaps. nih.gov

Table 1: Representative DFT-Calculated Properties for Substituted Tetrazoles

CompoundFunctional/Basis SetCalculated PropertyValue
5-Amino-1H-tetrazoleB3LYP/6-311 Aromaticity (NICS)Varies
5-Carboxyl-1H-tetrazoleB3LYP/6-311Aromaticity (NICS)Varies
2-Methyl-5-carboxyl-tetrazoleB3LYP/6-311**Aromaticity (NICS)Varies
Tetrazole on Cu(111)DMol3Adsorption Energy (ΔE)Varies

For highly accurate energy calculations, particularly for determining the relative stabilities of tautomers and reaction barriers, high-level ab initio methods are employed. nih.gov These methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) and the W1 procedure, provide results that approach the exact solution of the Schrödinger equation. nih.govacs.orgnih.gov

Focal-point analysis, a systematic approach to extrapolate to the complete basis set (CBS) limit, has been used to determine the relative energies of tetrazole tautomers with very high precision (an accuracy of 0.10–0.25 kcal mol-1). nih.govaip.org Such studies have definitively established the energetic ordering of various isomers. nih.gov High-level calculations are also crucial for studying reaction mechanisms, such as thermal decomposition, where they can resolve discrepancies in proposed pathways and identify key intermediates. acs.orgnih.govresearchgate.net For example, the W1 method was used to investigate the interconversion and decomposition of tetrazole isomers, revealing the importance of a previously unconsidered N-heterocyclic carbene intermediate. acs.orgnih.gov

Tautomeric Equilibria and Relative Stabilities of the Tetrazole Moiety

A defining characteristic of the tetrazole ring is its ability to exist in different tautomeric forms. For 5-substituted tetrazoles, the equilibrium between the 1H- and 2H-tautomers is of primary importance, as the two forms exhibit different physicochemical properties. researchgate.net The position of this equilibrium is sensitive to the nature of the substituent at the C5 position, the physical phase (gas, liquid, or solid), and the solvent environment. acs.orgiosrjournals.org

The relative stability of the 1H- and 2H-tetrazole tautomers is markedly dependent on the surrounding medium. iosrjournals.org

Gas Phase: In the gas phase, computational studies consistently show that the 2H-tautomer is more stable than the 1H-tautomer. nih.goviosrjournals.orgwikipedia.org High-level CCSD(T)/CBS calculations predict that 2H-tetrazole is more stable than 1H-tetrazole by approximately 2.07 kcal mol-1. nih.govaip.org This preference is generally attributed to the electronic structure of the isolated molecule.

Condensed Phases: The situation is often reversed in condensed phases. In the solid state, the 1H-tautomer is typically the dominant form, largely due to its ability to form more stable intermolecular hydrogen-bonding networks. wikipedia.orgresearchgate.net In solution, the equilibrium is more complex and depends on solvent polarity. The more polar 1H-form is generally favored in more polar solvents. acs.orgiosrjournals.org The stability of 1-substituted tetrazoles relative to their 2-substituted counterparts tends to increase as they move from the gas phase to a condensed state. iosrjournals.org

The conversion between 1H- and 2H-tetrazole tautomers involves proton transfer. Theoretical calculations have been essential in elucidating the mechanisms and energetic barriers for this process.

Studies using high-level ab initio methods have shown that the monomolecular, or unimolecular, tautomeric transformation via an intramolecular hydrogen shift has a very high activation energy barrier, calculated to be in the range of 50-70 kcal/mol. acs.orgnih.govresearchgate.net This high barrier suggests that uncatalyzed intramolecular conversion is a slow process.

However, a much more favorable pathway exists, particularly in condensed phases. The interconversion can be facilitated by intermolecular interactions. Concerted double hydrogen atom transfer reactions within hydrogen-bonded dimers of tetrazole have profoundly lower activation barriers, estimated to be around 18–28 kcal/mol. acs.orgnih.govresearchgate.net This mechanism allows for a much faster interconversion between the 1H and 2H tautomers and is considered a key step in understanding the dynamic equilibrium and thermal decomposition of tetrazoles. acs.orgresearchgate.net

Table 2: Calculated Energy Differences and Barriers for Tetrazole Tautomerism

ProcessMethodCalculated Value (kcal/mol)Phase
Relative Energy (1H vs. 2H)CCSD(T)/CBS2.07 (2H more stable)Gas
Monomolecular Interconversion BarrierW1~50-70Gas
Dimer-Assisted Interconversion BarrierW1~18-28Gas
1H- to 2H-rearrangement (5-amino-tetrazole)CCSD(T)//MP245.66Gas

Aromaticity Assessment of the Tetrazole Ring

The tetrazole ring is considered an aromatic heterocycle, containing 6 π-electrons that satisfy Hückel's rule. The stability of tetrazole and its derivatives is inherently linked to this aromatic character. cdnsciencepub.com Computational methods are used to quantify the degree of aromaticity and to understand how it is affected by substitution.

Various indices are employed to assess aromaticity, including:

Nucleus-Independent Chemical Shift (NICS): This is a popular magnetic criterion where a negative value at the center of the ring indicates aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system.

Other methods: Iso-chemical shielding surfaces (ICSS), localized orbital locator (LOL) of π-electrons, and π-electron density analysis are also used. cdnsciencepub.comresearchgate.net

Studies have shown that both the substituent and its position significantly affect the aromaticity of the tetrazole ring. cdnsciencepub.com Electron-withdrawing groups, such as a carboxyl group (-COOH), have been found to increase the ring's aromaticity by withdrawing π-electrons. cdnsciencepub.comresearchgate.net Conversely, electron-donating groups, like an amino group (-NH2), tend to weaken the aromaticity. cdnsciencepub.comresearchgate.net For example, the calculated aromaticity order for a set of substituted tetrazoles was found to be: 5-Carboxyl-1H-tetrazole > 2-methyl-5-Carboxyl-tetrazole > 5-amino-1H-tetrazole. cdnsciencepub.comresearchgate.net

Magnetic Aromaticity Indices (e.g., NICS)

The aromaticity of the tetrazole ring is a key determinant of its chemical and physical properties. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of aromatic character, with more negative values suggesting stronger aromaticity.

Computational studies on various C-substituted tetrazole tautomers have consistently demonstrated the strong aromatic character of the tetrazole ring system. ijsr.net Density Functional Theory (DFT) calculations have shown that both 1H- and 2H-tetrazole isomers exhibit significant aromaticity, often with NICS(0) values exceeding that of benzene. ijsr.net For instance, unsubstituted tetrazole has been reported to have NICS(0) values in the range of -13.28 to -14.63 ppm, which is more negative than the -11.5 ppm value for benzene. ijsr.net

The position of substituents on the tetrazole ring can influence its aromaticity. Electron-withdrawing groups, such as a carboxyl group, have been shown to significantly increase the aromaticity of the tetrazole ring by delocalizing π-electrons. researchgate.net Conversely, electron-donating groups like an amino group can slightly weaken the aromaticity. researchgate.net In the case of (2S)-1-(2H-Tetrazol-5-yl)propan-2-amine, the propan-2-amine substituent at the 5-position would be expected to have a modest influence on the aromaticity of the 2H-tetrazole ring.

Table 1: Representative NICS(0) Values for Substituted Tetrazoles and Benzene.
CompoundNICS(0) (ppm)Reference CompoundNICS(0) (ppm)
Unsubstituted Tetrazole-13.28 to -14.63Benzene-11.5
5-Carboxyl-1H-tetrazoleMore negative than unsubstituted
5-Amino-1H-tetrazoleLess negative than unsubstituted

Geometry-Based Aromaticity Indices (e.g., Bird Index, HOMA)

Geometry-based indices provide an alternative method for assessing aromaticity by analyzing bond length variations within a ring. The Harmonic Oscillator Model of Aromaticity (HOMA) and the Bird Index (I5) are two such measures. A HOMA value approaching 1 indicates a high degree of aromaticity, signifying minimal bond length alternation. The Bird Index also quantifies aromaticity based on bond length deviations from an ideal aromatic system.

For this compound, it is anticipated that the 2H-tetrazole ring would exhibit a high HOMA value, consistent with a highly aromatic system. The specific value would be influenced by the electronic effects of the propan-2-amine substituent.

Table 2: Representative HOMA Values for Tetrazole Tautomers.
TautomerHOMA Value
1H-Tautomer~0.92
2H-Tautomer~0.98

Conformational Analysis and Stereochemical Preferences

The presence of a chiral center in this compound introduces considerations of conformational preferences and stereochemistry. The rotational barriers around the single bonds connecting the propan-2-amine side chain to the tetrazole ring will dictate the accessible conformations of the molecule.

Torsional Effects and Diastereoselectivity in Chemical Transformations

Torsional effects play a crucial role in determining the diastereoselectivity of chemical reactions involving chiral molecules. In the context of this compound, any reaction at or near the chiral center will be influenced by the steric and electronic interactions of the various conformers.

Research on the diastereoselective alkylations of chiral tetrazolo[1,5-a]azepines has demonstrated that computational studies can elucidate the origins of stereoselectivity. nih.gov These studies have revealed that torsional effects are responsible for the observed diastereoselectivity, with different conformations leading to preferential attack from one face of the molecule. nih.gov The understanding of these torsional effects is critical for predicting and controlling the stereochemical outcome of reactions involving chiral tetrazole derivatives.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comwikipedia.org The energies and spatial distributions of these orbitals provide insights into the nucleophilic and electrophilic nature of a molecule.

For tetrazole derivatives, FMO analysis can help predict their reactivity in various chemical transformations. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

In the context of this compound, the HOMO is likely to be localized on the amino group and the nitrogen-rich tetrazole ring, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the tetrazole ring, indicating its potential to act as an electron acceptor.

Table 3: Conceptual Reactivity Descriptors Derived from FMO Analysis.
DescriptorDefinitionSignificance
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular OrbitalRelated to ionization potential and nucleophilicity
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular OrbitalRelated to electron affinity and electrophilicity
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicator of chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational tool that visualizes the charge distribution within a molecule. It is particularly useful for identifying regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

For tetrazole derivatives, MEP maps typically show negative potential (electron-rich regions) around the nitrogen atoms of the tetrazole ring, particularly those not bonded to hydrogen. nih.govresearchgate.net These regions are indicative of lone pair electrons and are potential sites for hydrogen bonding and coordination to metal ions. The region around the amino group in this compound would also exhibit a negative electrostatic potential. Conversely, the hydrogen atoms of the amino group and any acidic protons on the tetrazole ring would show positive potential (electron-poor regions).

Intermolecular Interactions and Crystal Packing from Computational Methods (e.g., Hirshfeld Surface Analysis)

In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions. It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules.

Studies on crystalline tetrazole derivatives have utilized Hirshfeld surface analysis to elucidate the nature and contribution of various intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. nih.govscirp.orgcore.ac.uk For many tetrazole-containing compounds, N-H···N and C-H···N hydrogen bonds are significant contributors to the crystal packing. nih.gov The analysis of two-dimensional fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of the different types of intermolecular contacts.

For this compound, it is expected that hydrogen bonding involving the amino group and the nitrogen atoms of the tetrazole ring would be a dominant feature in its crystal structure. The presence of the chiral propan-2-amine side chain could also lead to specific packing arrangements and diastereomeric interactions in the solid state.

Table 4: Common Intermolecular Contacts in Crystalline Tetrazole Derivatives Identified by Hirshfeld Surface Analysis.
Interaction TypeTypical Contribution to Hirshfeld Surface
N···H / H···NOften a major contributor
H···HSignificant contribution
C···H / H···CVariable contribution
π-π stackingCan be present, indicated by specific features on the shape-index surface

Mechanistic Investigations of Reactions Involving Tetrazolyl Amines

Reaction Mechanisms of Tetrazole Ring Formation (e.g., Cycloadditions, Schmidt Reaction)

The synthesis of the tetrazole ring, a cornerstone of the structure of compounds like (2S)-1-(2H-Tetrazol-5-yl)propan-2-amine, is predominantly achieved through two key mechanistic pathways: 1,3-dipolar cycloadditions and the Schmidt reaction.

The most prevalent method for tetrazole synthesis is the [3+2] cycloaddition of an azide (B81097) species to a nitrile. thetruthaboutstuff.com Theoretical studies using Density Functional Theory (DFT) have investigated the intricacies of this reaction. stackexchange.com There has been considerable debate regarding whether the mechanism is a concerted cycloaddition or a stepwise process. stackexchange.com Current computational evidence suggests a mechanism that involves a nitrile activation step leading to the formation of an imidoyl azide intermediate, which subsequently undergoes cyclization to form the tetrazole ring. stackexchange.com The activation barriers for this reaction are strongly influenced by the electronic nature of the substituent on the nitrile, correlating with its electron-withdrawing potential. stackexchange.com

Alternatively, the Schmidt reaction provides a pathway to fused tetrazoles from ketones. researchgate.netscispace.com The mechanism commences with the addition of hydrazoic acid to the ketone, forming an azidohydrine intermediate. researchgate.netscispace.com Under nonaqueous conditions and in the presence of strong acids, this intermediate can follow a pathway that favors tetrazole formation. scispace.com It eliminates water to afford a diazoiminium ion, which then rearranges to a nitrilium ion with the loss of a nitrogen molecule. scispace.comresearchgate.net This nitrilium ion is a key intermediate; while its reaction with water would lead to an amide (a common outcome of the Schmidt reaction), its reaction with an excess of hydrazoic acid results in the formation of the tetrazole ring. scispace.comresearchgate.net

ReactionKey Intermediate(s)Influencing Factors
[3+2] Cycloaddition Imidoyl azideElectron-withdrawing potential of nitrile substituent
Schmidt Reaction Azidohydrine, Nitrilium ionNonaqueous conditions, excess hydrazoic acid

Decomposition and Thermal Stability Mechanisms of Tetrazole Derivatives

The thermal stability and decomposition pathways of tetrazole derivatives are of significant interest, particularly for nitrogen-rich energetic materials. The decomposition is a complex process involving unimolecular reactions, key intermediates, and the elimination of nitrogen gas (N₂). researchgate.netnih.govnih.gov

Theoretical studies have shown that the thermal decomposition of tetrazoles is governed by unimolecular reactions. researchgate.net For the parent tetrazole, tautomeric equilibria play a crucial role, and a key intermediate, a carbene species, has been identified in the decomposition pathway. researchgate.net

For many tetrazole derivatives, particularly upon electronic excitation, the initial step in decomposition is the opening of the tetrazole ring. nih.govnih.gov Quantum chemistry calculations indicate that this ring-opening occurs on the S₁ excited state. nih.govnih.gov The molecule then passes through a conical intersection to the ground state potential energy surface, where product formation occurs. nih.govnih.gov This process often yields a transient azide intermediate. mdpi.com The specific bond that breaks can depend on the substitution pattern. For N-substituted tetrazoles, decomposition is thought to begin with the direct elimination of N₂ from the ring. researchgate.net In contrast, C-substituted tetrazoles may first undergo a tetrazole-azidoimine isomerization before N₂ loss. researchgate.net

The elimination of molecular nitrogen is a dominant feature of tetrazole decomposition. researchgate.net Following electronic excitation and ring-opening, N₂ is formed on the ground state potential energy surface. nih.govnih.gov Potential energy surface calculations have shown that for several tetrazole-based energetic materials, the ring preferentially opens at an N-N bond (specifically the N1-N2 bond), which presents a lower energy barrier compared to C-N bond cleavage. nih.govnih.gov This ring-opening is the critical step leading to the release of N₂. nih.govnih.gov The direct elimination of the nitrogen molecule from the tetrazole ring is considered the initial decomposition step for N-substituted variants. researchgate.net The gaseous products of thermal decomposition for some complex tetrazoles have been identified as N₂, hydrogen cyanide (HCN), and hydrazoic acid (HN₃). acs.org

Decomposition FeatureMechanistic Detail
Initiation Unimolecular ring-opening upon thermal or electronic excitation. nih.govnih.gov
Key Intermediates Carbenes, Azide intermediates, Azidoimines. researchgate.netmdpi.comresearchgate.net
Primary Pathway Cleavage of N1-N2 bond followed by N₂ elimination. nih.govnih.gov
Substituent Effect N-substituted: Direct N₂ elimination. C-substituted: Isomerization prior to N₂ loss. researchgate.net

Protonation Equilibria and Reaction Site Analysis of Tetrazolyl Amines

The acid-base properties of tetrazolyl amines are critical to their behavior in biological and chemical systems. Tetrazoles are amphiprotic, capable of acting as both acids and bases. researchgate.netnih.gov

The acidity of the N-H proton on the tetrazole ring is notable, with a pKa value (around 4.9) comparable to that of carboxylic acids. researchgate.net This acidity arises from the stability of the resulting conjugate base, the tetrazolate anion. researchgate.net In this anion, the negative charge is highly delocalized across the aromatic ring, which provides significant stabilization. researchgate.net

5-Substituted tetrazoles exist in a tautomeric equilibrium between the 1H and 2H forms. scispace.comresearchgate.net While the 1H tautomer is often predominant in solution, the 2H-tautomer is typically more stable in the gas phase. researchgate.net For 5-aminotetrazole, a more complex equilibrium involving amino- and imino- tautomers exists, with theoretical calculations indicating that the 2H-amino form is the most energetically preferred tautomer in the gas phase.

Tetrazoles are also weak bases. Protonation can occur on the nitrogen atoms. Computational studies of the parent tetrazole indicate that the highest negative charge is located on the nitrogen atom at position 4 in both the 1H and 2H neutral tautomers. researchgate.net This suggests that the N4 position is the most likely site for electrophilic attack, including protonation. researchgate.net For amines, the basicity of the amine nitrogen is typically reduced by two to three orders of magnitude upon the addition of a hydroxymethyl group, an effect attributed to polar and solvation effects. thetruthaboutstuff.com A similar acid-strengthening (or base-weakening) effect would be expected for the amino group in tetrazolyl amines due to the electronic properties of the attached tetrazole ring.

PropertyDescriptionKey Species/Sites
Acidity pKa ≈ 4.9, comparable to carboxylic acids. researchgate.netN-H proton
Basicity Weakly basic.N4 position is the most likely protonation site. researchgate.net
Tautomerism Exists as 1H and 2H tautomers. scispace.comresearchgate.net Amino-imino tautomerism in 5-amino derivatives.1H-tetrazole, 2H-tetrazole
Conjugate Base Highly stabilized tetrazolate anion with delocalized charge. researchgate.netTetrazolate anion

Alkylation and Functionalization Reaction Pathways of Tetrazole-Containing Scaffolds

The tetrazole ring serves as a versatile scaffold for further chemical modification through alkylation and other functionalization reactions. The alkylation of 5-substituted 1H-tetrazoles is a common strategy but is often complicated by regioselectivity.

Alkylation of the tetrazolate anion, typically formed under basic conditions, generally leads to a mixture of N1 and N2-alkylated regioisomers. The ratio of these isomers can be influenced by the reaction conditions and the nature of the substituents. For instance, the alkylation of tetrazole salts with certain halomethyl derivatives has been shown to produce mixtures of isomers at the N1 and N2 positions. However, selectivity can sometimes be achieved; the alkylation of 5-nitrotetrazole, for example, selectively affords the N2 isomer. A method utilizing the diazotization of aliphatic amines has been developed for the preferential formation of 2,5-disubstituted tetrazoles.

Beyond simple alkylation, tetrazole-containing scaffolds can be incorporated into more complex molecules. A novel strategy involves the use of diversely protected tetrazole aldehydes as versatile building blocks. This approach allows the tetrazole moiety to be integrated into multicomponent reactions, facilitating the synthesis of diverse and complex drug-like molecules.

Reaction TypeOutcomeSelectivity
Alkylation of Tetrazolate Typically forms a mixture of N1 and N2 isomers.Can be selective depending on the C5 substituent (e.g., 5-nitrotetrazole gives N2).
Alkylation via Diazotization Preferential formation of 2,5-disubstituted tetrazoles.Favors N2 substitution.
Multicomponent Reactions Incorporation of tetrazole moiety into complex scaffolds.Depends on the specific reaction (e.g., Passerini, Ugi).

Metal Coordination Mechanisms with Tetrazolyl Amine Ligands

The nitrogen-rich tetrazole ring, particularly in its deprotonated (tetrazolate) form, is an excellent ligand for coordinating with metal ions. Tetrazolyl amine ligands exhibit remarkable versatility in their coordination modes, leading to the formation of diverse supramolecular structures, including one-, two-, and three-dimensional coordination polymers.

Ligands such as bis(5-tetrazolyl)amine can coordinate to metal centers like manganese(II), zinc(II), and cadmium(II) through multiple nitrogen atoms of the tetrazole rings. X-ray crystallographic studies have revealed several distinct coordination modes:

μ₃ Tetradentate: The ligand bridges three metal centers using both 1,2- and 1,4-tetrazole bridges.

μ₂ Tridentate: The ligand bridges two metal centers.

Bidentate Chelation: The ligand coordinates to a single metal center in a non-bridging fashion.

The specific coordination mode is influenced by the metal ion and reaction conditions. The coordinative flexibility is further demonstrated by carbazolyl-bis(tetrazole) ligands, which can adopt tridentate or bidentate modes when coordinating with lanthanide ions, depending on the size of the metal. This ability of the tetrazole ring to engage in various bridging and chelating interactions through its different nitrogen atoms (N1, N2, N3, N4) is fundamental to its role in constructing complex coordination compounds.

Ligand TypeMetal IonsObserved Coordination ModesResulting Structure
bis(5-tetrazolyl)amineMn(II), Zn(II), Cd(II)μ₃-tetradentate, μ₂-tridentate, bidentate chelate.1D chains, 2D layers, 3D architectures.
Carbazolyl-bis(tetrazole)Lanthanides (Ce, Sm, Er, Yb)Tridentate, bidentate.Mononuclear and dinuclear complexes.
General 5-R-TetrazolesVarious transition metalsCoordination via N1, N2, N3, and/or N4 atoms.Coordination polymers.

Applications in Advanced Organic Synthesis and Materials Science

(2S)-1-(2H-Tetrazol-5-yl)propan-2-amine as a Chiral Building Block

Chiral amines are of paramount importance in asymmetric synthesis, serving as starting materials for the construction of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and agrochemicals. sigmaaldrich.com The title compound, possessing a stereogenic center, is a prime candidate for use as a chiral building block.

The synthesis of enantiopure heterocycles is a significant area of organic chemistry, and chiral building blocks are essential for this purpose. rsc.org Heterocyclic compounds can themselves act as chiral auxiliaries in asymmetric synthesis. springerprofessional.de While direct examples of the use of this compound in the synthesis of enantiopure heterocyclic frameworks are not extensively documented in the reviewed literature, its structure suggests several potential applications.

The primary amine group can be readily derivatized to participate in various cyclization reactions. For instance, it can be a key component in the synthesis of fused heterocyclic systems through reactions with α,β-unsaturated aldehydes or other bifunctional reagents. researchgate.net The tetrazole moiety can also be involved in cyclization reactions, further expanding the diversity of accessible heterocyclic scaffolds. beilstein-journals.org The inherent chirality of the starting material would ensure the enantiopurity of the resulting heterocyclic products, avoiding the need for chiral resolution or asymmetric synthesis in later steps.

Table 1: Potential Heterocyclic Frameworks from this compound

Heterocycle Class Potential Synthetic Strategy Reference for General Method
Chiral Pyrrolidines/Piperidines Intramolecular Michael Addition rsc.org
Fused Tetrazolo-azines Condensation with dicarbonyls frontiersin.org
Chiral Tetrahydroisoquinolines Pictet-Spengler or Bischler-Napieralski type reactions beilstein-journals.org

The development of synthetic routes to various N-ethynyl-heterocycles has been reviewed, and the amine functionality of the title compound could be envisioned as a handle to construct such structures. clockss.org

The tetrazole ring is a well-established bioisostere for the carboxylic acid group and a surrogate for the cis-amide bond in peptides. nih.govnih.govnih.govdrughunter.comacs.org This mimicry can lead to compounds with improved metabolic stability, bioavailability, and binding affinity to biological targets. nih.gov

The incorporation of tetrazole analogues of amino acids into peptides is a known strategy. researchgate.net this compound can be considered a bioisosteric analogue of certain amino acids. Its integration into a peptide chain would introduce a tetrazole moiety, potentially mimicking a carboxylic acid side chain or a cis-amide bond, depending on its placement and connectivity. The chiral nature of the compound is crucial for maintaining the stereochemical integrity of the resulting peptidomimetic. acs.org

Research has shown that the insertion of a tetrazole moiety into a peptide sequence can significantly alter its coordination properties with metal ions, which can be relevant for the development of novel metalloprotein inhibitors or imaging agents. nih.gov

Table 2: Comparison of Carboxylic Acid, cis-Amide, and Tetrazole Moieties

Feature Carboxylic Acid cis-Amide Bond 5-Substituted Tetrazole
Acidity (pKa) ~4-5 N/A ~4.5-5
Planarity Planar Planar Planar
H-bond Donors 1 1 (N-H) 1 (N-H)

The use of 1,5-disubstituted tetrazoles as cis-amide bond surrogates has been explored to influence the conformation of peptides. nih.gov The primary amine of this compound allows for its incorporation into a peptide backbone through standard peptide coupling techniques, after which the tetrazole ring can act as a conformational constraint.

Role as Chiral Organocatalysts and Ligands in Asymmetric Catalysis

Chiral primary amines are powerful organocatalysts for a wide range of asymmetric transformations. rsc.org They can activate substrates through the formation of chiral enamines or iminium ions. The structural similarity of this compound to known organocatalysts, such as proline derivatives, suggests its potential in this field. unibo.it The tetrazole moiety, being acidic, could participate in bifunctional catalysis, where the amine and the tetrazole work in concert to activate the substrates. nih.govrsc.org

Furthermore, chiral amines are extensively used as ligands in transition-metal-catalyzed asymmetric synthesis. dntb.gov.uanih.govresearchgate.netenamine.netmdpi.com The nitrogen atoms of both the amine group and the tetrazole ring in this compound can act as coordination sites for metal ions. The formation of a chiral metal complex could then catalyze a variety of enantioselective reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The specific stereochemistry of the ligand would be transferred to the product of the catalytic reaction.

Table 3: Potential Asymmetric Reactions Catalyzed by this compound or its Derivatives

Reaction Type Role of Chiral Amine Potential Mechanism Reference for General Concept
Aldol Reaction Organocatalyst Enamine formation unibo.it
Michael Addition Organocatalyst Enamine formation nih.gov
Diels-Alder Reaction Organocatalyst Iminium ion formation unibo.it
Asymmetric Hydrogenation Chiral Ligand Metal complexation enamine.net

Development of Tetrazole-Containing Macrocycles

Macrocycles are an important class of molecules in drug discovery and materials science. nih.govmdpi.com The synthesis of tetrazole-containing macrocycles has been reported through various strategies, including the reaction of bis-tetrazoles with linking units and multicomponent reactions. rug.nlnih.govresearchgate.nettudublin.ie

This compound can serve as a chiral building block for the synthesis of enantiopure macrocycles. The primary amine can be functionalized to introduce a second reactive group, allowing it to act as one of the components in a macrocyclization reaction. For example, it could be incorporated into a peptide chain which is then cyclized. nih.gov The presence of the chiral center would impart chirality to the resulting macrocycle, which could be beneficial for applications in molecular recognition and catalysis.

A concise two-step synthesis of tetrazole-containing macrocycles has been developed using an Ugi tetrazole reaction for the macrocyclization step. rug.nl The amine functionality of the title compound makes it a suitable component for such multicomponent reactions.

Functional Materials Derived from Tetrazolyl Amine Scaffolds

Tetrazole-containing compounds are utilized in the development of various functional materials, including coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgmdpi.comacs.orgresearchgate.net These materials have applications in gas storage, separation, and catalysis. The nitrogen-rich nature of the tetrazole ring makes it an excellent ligand for coordinating with metal ions.

The incorporation of chiral building blocks, such as this compound, into CPs and MOFs can lead to the formation of chiral frameworks. acs.org Chiral MOFs are of particular interest for applications in enantioselective separations and asymmetric catalysis. The amine group in the title compound provides an additional coordination site and a point for post-synthetic modification of the material.

The synthesis of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand has been reported, demonstrating the ability of amino-tetrazole ligands to form extended structures with interesting magnetic and fluorescent properties. rsc.org It is conceivable that this compound could be used to create similar materials with the added dimension of chirality.

Conclusion and Future Perspectives in Chiral Tetrazolyl Amine Research

Current Challenges in Synthesis and Advanced Characterization

The synthesis of chiral tetrazolyl amines is often complicated by issues of regioselectivity and stereocontrol. A primary hurdle is controlling the alkylation of the tetrazole ring, which can lead to a mixture of N-1 and N-2 substituted regioisomers. rsc.orgrsc.org The ratio of these isomers can be highly variable and is influenced by factors such as the steric and electronic properties of the reactants, temperature, and solvation effects. rsc.orgrsc.orgacs.org Achieving high regioselectivity, particularly for the desired 2,5-disubstituted tetrazoles (2,5-Tz), remains a significant challenge compared to the more straightforward synthesis of 1,5-disubstituted isomers (1,5-Tz). rsc.org

Furthermore, establishing and maintaining the stereochemical integrity of the chiral center during synthesis is paramount. Traditional methods can sometimes require harsh conditions or multi-step sequences that risk racemization. For instance, the synthesis of α-chiral amines can be hampered by the stability of the imine precursors. researchgate.net

Advanced characterization also presents difficulties. Unambiguously determining the absolute configuration of newly synthesized chiral molecules, especially non-crystalline compounds, requires sophisticated techniques. Methods like Vibrational Circular Dichroism (VCD) spectroscopy combined with Density Functional Theory (DFT) computational analysis are powerful but not universally accessible tools for assigning stereochemistry. mdpi.comnih.gov

Emerging Methodologies for Enhanced Stereocontrol and Regioselectivity

To overcome these synthetic obstacles, researchers are developing innovative strategies that offer greater control over the molecular architecture.

Key Emerging Methodologies:

MethodologyDescriptionAdvantages
Biocatalysis Utilizes enzymes for dynamic kinetic resolution to achieve one-pot regio- and enantioselective synthesis of tetrazole derivatives. nih.govHigh enantiopurity (often >99% ee), tunable stereoselectivity by selecting different enzymes, and potential for catalyst recyclability. nih.gov
Mechanochemistry Employs solvent-free or liquid-assisted grinding conditions for N-alkylation of tetrazoles. acs.orgCan enhance regioselectivity for N-2 isomers, proceeds without external heating, and offers improved green metrics compared to solution-phase methods. acs.org
Multicomponent Reactions (MCRs) Reactions like the Ugi tetrazole four-component reaction (UT-4CR) allow for the convergent synthesis of complex tetrazole scaffolds from simple starting materials in a single step. nih.govacs.orgHigh atom economy, efficiency, and the ability to rapidly generate libraries of diverse compounds. nih.gov Can accommodate a wide range of components, including bulky amines. nih.gov
Novel Organocatalysts Design and synthesis of new chiral organocatalysts, such as those incorporating a rigid binaphthyl backbone, to induce high enantioselectivity in reactions. mdpi.comThe proximity of acidic and amino moieties can create more constrained transition states, leading to more efficient enantiodiscrimination. mdpi.com

These methodologies are paving the way for more efficient and selective syntheses. For example, mechanochemical approaches have been successfully applied to the solid-state synthesis of the antiepileptic drug cenobamate, demonstrating the industrial potential of these green techniques. acs.org Similarly, enzyme-catalyzed reactions have produced tetrazole hemiaminal esters with excellent enantiopurities, highlighting the precision of biocatalytic methods. nih.gov

Potential for Novel Architectures and Diverse Applications

The development of robust synthetic methods unlocks the potential to design novel chiral tetrazolyl amine architectures for a wide array of applications. The tetrazole group is a well-established bioisostere for carboxylic acids and cis-amide bonds, making it a highly valuable functional group in medicinal chemistry. acs.orglifechemicals.com This mimicry allows for the modulation of physicochemical properties such as metabolic stability and acidity, which is crucial in drug design. lifechemicals.com

The applications for these compounds are diverse and expanding:

Medicinal Chemistry: Chiral tetrazole derivatives are integral to numerous marketed drugs, including the antihypertensive agent Losartan. lifechemicals.com Their ability to chelate metal ions is also exploited in the design of enzyme inhibitors. acs.org The synthesis of novel derivatives continues to be a key strategy in the search for new therapeutic agents, including angiotensin-II receptor antagonists and urease inhibitors. nih.gov

Asymmetric Organocatalysis: Chiral tetrazoles themselves can act as efficient organocatalysts. acs.org The development of novel structures, such as α-tetrazole-substituted binaphthylazepines, combines the chirality of a binaphthyl moiety with that of an α-aminotetrazole, mimicking the structure of proline-based catalysts. mdpi.com These catalysts can promote asymmetric reactions, although achieving high enantioselectivity remains an area of active research. mdpi.com

Materials Science: The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions. This property is being harnessed to construct functional metal-organic frameworks (MOFs) with applications in areas like gas storage and capture. lifechemicals.com Furthermore, tetrazole-containing polymers are being investigated as advanced materials. lifechemicals.com

Future research will likely focus on refining synthetic methodologies to allow for even greater complexity and control, enabling the creation of intricate, multifunctional molecules. The continued exploration of multicomponent reactions, biocatalysis, and novel catalytic systems will undoubtedly lead to the discovery of new chiral tetrazolyl amines with unprecedented properties and applications, solidifying their importance in both chemical synthesis and functional molecular design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-1-(2H-Tetrazol-5-yl)propan-2-amine, and what purity levels can be achieved using these methods?

  • Methodology : Synthesis typically involves condensation reactions between tetrazole precursors and chiral amine derivatives. For example, the [3+2] cycloaddition of nitriles with sodium azide under acidic conditions can generate the tetrazole core, followed by stereoselective coupling with (S)-propan-2-amine. Purification via reverse-phase HPLC (as described for structurally related compounds in ) achieves ≥97% purity. Key steps include:

  • Step 1 : Formation of the tetrazole ring using nitrile and NaN₃ in HCl.
  • Step 2 : Chiral resolution via chiral column chromatography or enzymatic resolution.
  • Step 3 : Final purification via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodology :

  • Storage : Store under inert gas (N₂ or Ar) at –20°C in airtight, light-resistant containers. Moisture-sensitive tetrazole derivatives degrade via hydrolysis; desiccants like silica gel are recommended .
  • Handling : Use gloves and fume hoods to avoid inhalation or dermal exposure. Waste must be neutralized with dilute NaOH before disposal to prevent environmental contamination .

Advanced Research Questions

Q. What strategies can resolve contradictions in NMR data when synthesizing this compound, such as unexpected peaks or splitting patterns?

  • Methodology :

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference.
  • 2D NMR : Employ COSY and HSQC to assign ambiguous proton/carbon signals. For example, coupling between the tetrazole NH and adjacent CH groups may cause splitting; 2D analysis clarifies connectivity .
  • Reference Comparisons : Cross-validate with published spectra of structurally similar tetrazole amines (e.g., and ).
  • Dynamic Effects : Assess tautomerism in the tetrazole ring (1H vs. 2H forms) via variable-temperature NMR .

Q. How can computational modeling predict the biological activity of this compound against specific enzyme targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinases or GPCRs. The tetrazole group’s hydrogen-bonding capacity enhances affinity for metal ions in active sites .
  • QSAR Modeling : Train models on datasets of tetrazole derivatives (e.g., IC₅₀ values from ) to predict IC₅₀ for new analogs.
  • Metabolic Stability : Predict CYP450 interactions using ADMET software (e.g., SwissADME) to assess pharmacokinetic profiles .

Key Considerations for Experimental Design

  • Structural Analogues : Compare with pralsetinib ( ) to identify bioisosteric replacements (e.g., tetrazole vs. triazole).
  • Safety Protocols : Follow H303/H313/H333 hazard codes ( ) for skin/eye protection and respiratory safety.
  • Data Validation : Cross-check spectral data with databases like PubChem ( ) to mitigate synthesis errors.

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